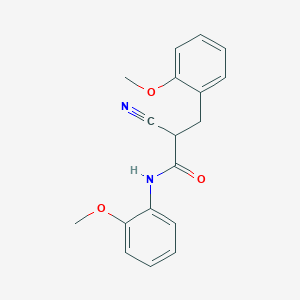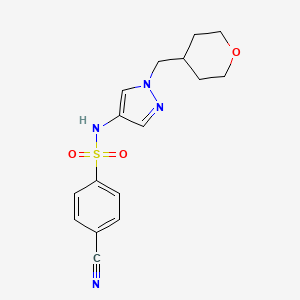![molecular formula C25H19N3O5 B2597563 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877656-31-0](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Research has demonstrated the potential of derivatives of the given compound in anticancer therapy. For instance, compounds synthesized with different aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines. This indicates a promising avenue for developing new anticancer agents through structural modification and optimization of this chemical scaffold (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Activities
Derivatives of the compound have also been explored for their anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from related structures have shown significant cyclooxygenase inhibition, with some demonstrating high selectivity towards COX-2, alongside notable analgesic and anti-inflammatory activities. This suggests their potential as leads for the development of new anti-inflammatory drugs with improved selectivity and reduced side effects (Abu‐Hashem et al., 2020).
Radiopharmaceutical Applications
Certain pyrazolopyrimidineacetamides, closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa), with implications in radiolabeling for PET imaging. This highlights the compound's potential role in developing diagnostic tools for neurodegenerative diseases and other conditions associated with changes in translocator protein expression (Dollé et al., 2008).
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of derivatives of this compound have been subjects of study, focusing on the development of novel synthetic methodologies and the exploration of their chemical behavior. This research contributes to the broader understanding of pyrimidine derivatives' synthetic accessibility and potential for generating diverse biologically active molecules (Farouk et al., 2021).
Antimicrobial Activity
Additionally, pyrimidine and oxazinone derivatives incorporating thiophene rings have been synthesized and evaluated for their antimicrobial activity. This research underscores the versatility of pyrimidine derivatives in generating compounds with potential use in treating bacterial and fungal infections (Hossan et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide' involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride, followed by cyclization with guanidine to form the benzofuro[3,2-d]pyrimidine ring system. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": ["2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "2-methoxyphenylacetyl chloride", "guanidine", "acetic anhydride"], "Reaction": ["Step 1: Condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(2-methoxyphenylacetyl)-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran.", "Step 2: Cyclization of the intermediate with guanidine in the presence of a suitable solvent such as ethanol or acetonitrile to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: Acetylation of the resulting intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide."] } | |
Numéro CAS |
877656-31-0 |
Formule moléculaire |
C25H19N3O5 |
Poids moléculaire |
441.443 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-20-14-8-6-12-18(20)26-21(29)15-27-22-17-11-5-7-13-19(17)33-23(22)24(30)28(25(27)31)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,29) |
Clé InChI |
KAQOFMSVXXWDAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)
![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)
![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)

